N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide
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Overview
Description
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is a compound belonging to the class of ynamides, which are characterized by a carbon-carbon triple bond directly attached to a nitrogen atom bearing an electron-withdrawing group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide typically involves the reaction of an appropriate amide with an alkyne under specific conditions. One common method is the direct N-dehydrogenation of amides to enamides using electrophilic activation. This process employs reagents such as LiHMDS (lithium hexamethyldisilazide) and triflic anhydride, which serve as both the electrophilic activator and the oxidant . The reaction is characterized by its simple setup and broad substrate scope.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide undergoes various types of chemical reactions, including:
Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic compound.
Cyclization: This intramolecular reaction forms a ring structure.
Intramolecular Alkoxylation-Initiated Rearrangement: This reaction involves the rearrangement of atoms within the molecule, initiated by the addition of an alkoxy group.
Oxygen Atom Transfer Reactions: These reactions involve the transfer of an oxygen atom from one molecule to another.
Hydro-Heteroatom Addition Reactions: These reactions involve the addition of a hydrogen atom and a heteroatom (such as nitrogen, oxygen, or sulfur) to a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include Brønsted acids, transition metal catalysts, and various oxidizing agents. The specific conditions depend on the desired reaction and the nature of the starting materials.
Major Products Formed
The major products formed from these reactions include a diverse range of structurally complex N-containing molecules, especially valuable N-heterocycles .
Scientific Research Applications
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide has several scientific research applications:
Organic Synthesis: It is used as a versatile reagent for the rapid assembly of complex N-containing molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide involves its ability to act as both a nucleophile and an electrophile due to the polarization of the alkyne by the electron-donating nitrogen atom and the electron-withdrawing group. This dual reactivity allows it to participate in a variety of chemical reactions, forming stable intermediates and products .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other ynamides, such as:
- N-(2-chlorophenyl)but-2-ynamide
- N-(4-methylphenyl)but-2-ynamide
- N-(4-nitrophenyl)but-2-ynamide
Uniqueness
N-(4-(acetamidomethyl)-2-chlorophenyl)but-2-ynamide is unique due to the presence of the acetamidomethyl group, which provides additional sites for chemical modification and enhances its reactivity compared to other ynamides .
Properties
IUPAC Name |
N-[4-(acetamidomethyl)-2-chlorophenyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-4-13(18)16-12-6-5-10(7-11(12)14)8-15-9(2)17/h5-7H,8H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLMKNYVMQLBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=C(C=C(C=C1)CNC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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